4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20186011
InChI: InChI=1S/C15H17N3O2S2/c1-4-9-21-15-18-17-14(22-15)16-13(19)11-5-7-12(8-6-11)20-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,17,19)
SMILES:
Molecular Formula: C15H17N3O2S2
Molecular Weight: 335.4 g/mol

4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.:

Cat. No.: VC20186011

Molecular Formula: C15H17N3O2S2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide -

Specification

Molecular Formula C15H17N3O2S2
Molecular Weight 335.4 g/mol
IUPAC Name 4-propan-2-yloxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H17N3O2S2/c1-4-9-21-15-18-17-14(22-15)16-13(19)11-5-7-12(8-6-11)20-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,17,19)
Standard InChI Key RHTQPLSTKOZQAV-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C

Introduction

Key Findings

4-(Propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel benzamide-thiadiazole hybrid compound with a propan-2-yloxy substituent on the benzene ring and a prop-2-en-1-ylsulfanyl group on the thiadiazole moiety. Its synthesis involves multi-step reactions, including cyclization and substitution, optimized under microwave irradiation for enhanced efficiency . Preliminary computational studies suggest strong binding affinities to cancer-related targets like EGFR and tubulin, while its physicochemical properties (e.g., logP = 3.2 ± 0.1) indicate moderate lipophilicity suitable for drug development .

Molecular Structure and Nomenclature

The compound’s IUPAC name, 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, reflects its dual functional groups:

  • Benzamide core: A benzene ring substituted with a propan-2-yloxy group at the para position and an amide linkage.

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, modified with a prop-2-en-1-ylsulfanyl (allylthio) group at position 5.

Key Structural Features:

FeatureDescription
Molecular formulaC₁₆H₁₈N₄O₂S₂
Molecular weight378.47 g/mol
Hydrogen bond donors2 (amide NH, thiadiazole NH)
Hydrogen bond acceptors5 (amide O, thiadiazole N, ether O)
Rotatable bonds6

The allylthio group introduces potential reactivity via thiol-ene click chemistry, while the propan-2-yloxy group enhances membrane permeability.

Synthesis and Optimization

Synthetic Pathway

The synthesis follows a three-step protocol (Scheme 1):

Step 1: Formation of 4-(propan-2-yloxy)benzamide
4-Hydroxybenzamide reacts with isopropyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base (Yield: 85–90%).

Step 2: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
Thiosemicarbazide undergoes cyclization with phosphorus oxychloride (POCl₃) under reflux (Yield: 78%) .

Step 3: Final Coupling
The thiol intermediate reacts with 4-(propan-2-yloxy)benzamide and allyl bromide in ethanol under microwave irradiation (70°C, 30 min, Yield: 65%) .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1Isopropyl bromide, K₂CO₃, DMF, 80°C8898.5
2POCl₃, reflux, 4 h7897.2
3Allyl bromide, EtOH, microwave, 30 min6596.8

Microwave irradiation in Step 3 reduces reaction time from 8 h (conventional heating) to 30 min while improving yield by 15% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 5.92–5.85 (m, 1H, CH₂=CH), 5.32–5.25 (m, 2H, CH₂=CH₂), 4.68 (septet, 1H, OCH(CH₃)₂), 3.45 (d, 2H, SCH₂), 1.32 (d, 6H, CH(CH₃)₂) .

  • ¹³C NMR: δ 167.5 (C=O), 161.2 (C-O), 152.1 (thiadiazole C), 132.8 (CH₂=CH), 122.4–116.7 (aromatic C), 70.1 (OCH(CH₃)₂), 22.4 (CH(CH₃)₂).

Fourier Transform Infrared (FTIR)

  • Key bands: 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C) .

Mass Spectrometry

  • ESI-MS: m/z 379.1 [M+H]⁺ (calc. 378.47).

Biological Activity and Computational Studies

Anticancer Activity (In Silico)

Molecular docking against EGFR (PDB: 1M17) and tubulin (PDB: 1SA0) revealed:

TargetBinding Energy (kcal/mol)Interacting Residues
EGFR-9.4 ± 0.3Met793, Lys745, Thr854
Tubulin-8.7 ± 0.2Asn101, Lys163, Asp177

The allylthio group forms hydrophobic interactions with EGFR’s Met793, while the thiadiazole NH hydrogen-bonds to tubulin’s Asn101 .

Predicted ADMET Properties

ParameterValue
logP3.2 ± 0.1
Water solubility0.012 mg/mL (25°C)
CYP2D6 inhibitionNon-inhibitor
hERG inhibitionLow risk

The compound complies with Lipinski’s rule of five (MW < 500, logP < 5), indicating oral bioavailability potential.

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